N'-[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide
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Overview
Description
This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, ethoxy, and chlorophenyl groups
Preparation Methods
The synthesis of N’-[(E)-{4-[(3-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE involves several steps, including the formation of intermediate compounds and the final condensation reaction. The synthetic route typically starts with the preparation of the key intermediates, which are then subjected to various reaction conditions to obtain the final product. Common reagents used in the synthesis include chlorophenylmethanol, ethoxyphenol, and methoxyphenol, along with appropriate catalysts and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N’-[(E)-{4-[(3-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions. For example, halogenation reactions can introduce halogen atoms into the molecule.
Condensation: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water or alcohol.
Scientific Research Applications
N’-[(E)-{4-[(3-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[(3-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
N’-[(E)-{4-[(3-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE can be compared with other similar compounds, such as:
- N’-((E)-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(2-CHLOROPHENOXY)ACETOHYDRAZIDE
- N’-((E)-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)-2-(5-ISOPROPYL-2-METHYLPHENOXY)ACETOHYDRAZIDE
These compounds share similar structural features but differ in the specific functional groups attached to the core structure
Properties
Molecular Formula |
C25H25ClN2O5 |
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Molecular Weight |
468.9 g/mol |
IUPAC Name |
N-[(E)-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C25H25ClN2O5/c1-3-31-24-14-18(7-12-23(24)33-16-19-5-4-6-20(26)13-19)15-27-28-25(29)17-32-22-10-8-21(30-2)9-11-22/h4-15H,3,16-17H2,1-2H3,(H,28,29)/b27-15+ |
InChI Key |
JOQCJHZOAGQTHU-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)OC)OCC3=CC(=CC=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)OC)OCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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